Calcitriol-d6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3 |
InChI Key |
GMRQFYUYWCNGIN-OWKVYBDPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Purity of Calcitriol-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Calcitriol-d6, a deuterated analog of Calcitriol, the hormonally active form of vitamin D. This compound is a critical internal standard for the accurate quantification of endogenous and exogenous Calcitriol in various biological matrices by mass spectrometry. This document details the reported isotopic purity from commercial sources, provides a representative experimental protocol for its determination, and illustrates key related biological and analytical pathways.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is a crucial parameter for ensuring the accuracy of quantitative bioanalytical methods. The term "isotopic purity" refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. Lower isotopic variants (e.g., d1 to d5) and the unlabeled (d0) compound are considered isotopic impurities.
The following table summarizes the isotopic purity of this compound as reported by prominent suppliers.
| Supplier | Reported Isotopic Purity | Notes |
| Cayman Chemical | ≥99% deuterated forms (d1-d6) | Indicates a high degree of deuteration.[1] |
| MedchemExpress | 99.27% | A specific purity value is provided. |
Experimental Protocol: Determination of Isotopic Purity by High-Resolution Mass Spectrometry
The determination of the isotopic purity of deuterated compounds like this compound is typically performed using high-resolution mass spectrometry (HRMS), which can resolve the small mass differences between the different isotopic forms (isotopologues).[2][3]
Objective: To determine the isotopic distribution and calculate the isotopic purity of a this compound standard.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Time-of-Flight)
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
Materials:
-
This compound standard
-
LC-MS grade methanol, acetonitrile, and water
-
LC-MS grade formic acid
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 1 µg/mL in 50:50 methanol:water.
-
-
UHPLC-HRMS Analysis:
-
Chromatographic Separation: While direct infusion can be used, coupling with a short UHPLC run can help to separate the analyte from any potential non-isotopic impurities.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A rapid gradient to elute the this compound peak.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan MS.
-
Resolution: Set to a high resolution (e.g., >70,000) to resolve the isotopic peaks.
-
Mass Range: A narrow scan range centered around the expected m/z of the protonated molecule [M+H]+ of this compound (approximately 423.38 m/z).
-
-
-
Data Analysis:
-
From the full scan mass spectrum of the this compound peak, extract the ion chromatograms for each of the following isotopologues:
-
d0 (unlabeled Calcitriol): [C27H45O3]+
-
d1: [C27H44DO3]+
-
d2: [C27H43D2O3]+
-
d3: [C27H42D3O3]+
-
d4: [C27H41D4O3]+
-
d5: [C27H40D5O3]+
-
d6 (fully deuterated): [C27H39D6O3]+
-
-
Integrate the peak area for each of these extracted ion chromatograms.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Peak Area of d6 Isotopologue / Sum of Peak Areas of all Isotopologues (d0 to d6)) x 100
-
-
Visualizations
Metabolic Pathway of Vitamin D3 to Calcitriol
The following diagram illustrates the biological synthesis of Calcitriol from its precursor, Vitamin D3. This two-step hydroxylation process occurs primarily in the liver and kidneys.[4][5]
Experimental Workflow for Calcitriol Quantification
This diagram outlines the general workflow for quantifying Calcitriol in a biological sample, such as plasma or serum, using this compound as an internal standard with LC-MS/MS.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Calcitriol-d6: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Calcitriol-d6, a deuterated analog of Calcitriol. It covers its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical methodologies. Detailed experimental protocols and signaling pathways are also provided to support research and development activities.
Introduction
Calcitriol, the hormonally active form of vitamin D, is a critical regulator of calcium and phosphate homeostasis.[1][2][3] Its accurate quantification in biological matrices is essential for both clinical diagnostics and pharmacokinetic studies. This compound is a stable, isotopically labeled version of Calcitriol, which serves as an ideal internal standard for mass spectrometry-based quantification assays.[4] Its six deuterium atoms provide a distinct mass shift, allowing for precise differentiation from the endogenous, unlabeled Calcitriol, without significantly altering its chemical and physical behavior.
Chemical Structure and Physicochemical Properties
This compound is structurally identical to Calcitriol, with the exception of six hydrogen atoms on the C-26 and C-27 methyl groups being replaced by deuterium atoms.[5] This isotopic substitution is key to its utility in quantitative analysis.
Table 1: Physicochemical Properties of Calcitriol and this compound
| Property | Calcitriol | This compound |
| IUPAC Name | (1R,3S)-5-[2-[(1R,3aR,7aS)-1-[(2R)-6-hydroxy-6-methyl-heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexane-1,3-diol | trans-(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
| Molecular Formula | C₂₇H₄₄O₃ | C₂₇H₃₈D₆O₃ |
| Molecular Weight | 416.64 g/mol | 422.7 g/mol |
| CAS Number | 32222-06-3 | 78782-99-7 |
| Appearance | Solid | Solid |
| Solubility | Soluble in DMSO and Chloroform | Soluble in DMSO |
Biological Activity and Mechanism of Action
The biological effects of Calcitriol are mediated through its binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This compound is expected to have a similar binding affinity to the VDR as the unlabeled form.
The Calcitriol-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic action regulates a multitude of physiological processes, including mineral metabolism, bone health, and immune function.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the accurate quantification of Calcitriol in biological samples, such as plasma and serum, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Calcitriol and its analogs.
-
Clinical Diagnostics: Monitoring Calcitriol levels in patients with various conditions, including chronic kidney disease, hypoparathyroidism, and osteoporosis.
-
Preclinical Research: Investigating the in vivo and in vitro effects of Calcitriol and other VDR agonists.
Experimental Protocols
This protocol provides a general methodology for the quantification of Calcitriol in plasma using this compound as an internal standard.
a) Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of plasma, add 25 µL of this compound internal standard solution (e.g., 100 ng/mL).
-
Add 500 µL of 0.1% (v/v) formic acid and vortex.
-
Centrifuge the sample to pellet proteins.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µm) is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and an aqueous solution with a modifier like ammonium trifluoroacetate or formic acid.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Calcitriol: The specific precursor to product ion transition would be optimized for the instrument used.
-
This compound: A similar transition to Calcitriol, but with a +6 Da shift in the precursor ion mass.
-
-
References
The Distinction Between Calcitriol and Calcitriol-d6: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the core differences between Calcitriol and its deuterated analogue, Calcitriol-d6. Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural, pharmacokinetic, and pharmacodynamic distinctions, supported by experimental methodologies and quantitative data.
Introduction: The Significance of Calcitriol and the Role of Deuteration
Calcitriol, the hormonally active form of vitamin D3, is a critical regulator of calcium and phosphate homeostasis, playing a vital role in bone metabolism.[1][2][3][4][5] Its therapeutic applications are extensive, ranging from the management of hypocalcemia and secondary hyperparathyroidism in patients with chronic kidney disease to the treatment of osteoporosis. Calcitriol exerts its biological effects primarily through binding to the nuclear Vitamin D Receptor (VDR), which subsequently modulates the transcription of numerous target genes.
The advent of deuterated compounds has introduced a new dimension to pharmacology. Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, effectively doubling the mass of the hydrogen atom. The substitution of hydrogen with deuterium can significantly alter the metabolic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can result in a longer drug half-life, increased systemic exposure, and a potentially improved safety profile by reducing the formation of toxic metabolites.
This compound is a deuterated form of Calcitriol, where six hydrogen atoms have been replaced by deuterium. While the primary application of this compound to date has been as an internal standard for the accurate quantification of Calcitriol in bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS), its potential as a therapeutic agent with modified pharmacokinetic properties warrants exploration.
Structural and Physicochemical Properties
The fundamental difference between Calcitriol and this compound lies in their isotopic composition. Calcitriol has the chemical formula C₂₇H₄₄O₃, while this compound has the formula C₂₇H₃₈D₆O₃. The six deuterium atoms in this compound are typically located on the side chain, a common site of metabolic activity. This subtle structural change results in a slightly higher molecular weight for this compound.
| Property | Calcitriol | This compound |
| Chemical Formula | C₂₇H₄₄O₃ | C₂₇H₃₈D₆O₃ |
| Molecular Weight | 416.64 g/mol | ~422.7 g/mol |
| Structure | 1α,25-dihydroxyvitamin D3 | 1α,25-dihydroxyvitamin D3-[26,26,26,27,27,27-²H₆] |
| Primary Application | Therapeutic Agent | Internal Standard in Bioanalysis |
Pharmacokinetic Profiles
Calcitriol
The pharmacokinetics of Calcitriol have been well-characterized. Following oral administration, it is rapidly absorbed from the intestine, with peak serum concentrations reached within 3 to 6 hours. Calcitriol is extensively bound to plasma proteins (~99.9%), primarily to a specific vitamin D-binding protein. The elimination half-life of Calcitriol in adults is reported to be between 5 to 8 hours.
Metabolism of Calcitriol occurs through two main pathways. The primary route involves hydroxylation at the 24-position by the enzyme CYP24A1, leading to the formation of calcitroic acid, which is then excreted.
| Pharmacokinetic Parameter | Value for Calcitriol |
| Time to Peak Plasma Concentration (Tmax) | 3 - 6 hours (oral) |
| Plasma Protein Binding | ~99.9% |
| Elimination Half-life (t₁/₂) | 5 - 8 hours (adults) |
| Metabolism | Primarily via CYP24A1-mediated 24-hydroxylation |
This compound: An Inferred Profile Based on the Kinetic Isotope Effect
This reduced metabolic rate would likely lead to:
-
Increased Half-life (t₁/₂): A slower clearance would result in a longer duration of action.
-
Increased Area Under the Curve (AUC): Overall drug exposure would be enhanced.
-
Reduced Peak Concentration (Cmax) Fluctuation: A more stable plasma concentration could be maintained.
These predicted improvements in the pharmacokinetic profile could potentially translate to less frequent dosing and a more favorable safety profile for a therapeutic formulation of this compound.
Pharmacodynamics and Mechanism of Action
The pharmacodynamic activity of both Calcitriol and this compound is mediated through the Vitamin D Receptor (VDR). The structural similarity between the two molecules suggests that their binding affinity for the VDR would be nearly identical. A published Kd value for Calcitriol binding to the VDR is 16 pM.
Vitamin D Receptor Signaling Pathway
The binding of Calcitriol to the VDR initiates a cascade of molecular events that ultimately regulate gene expression.
Upon binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Protocols
Quantification of Calcitriol using this compound by LC-MS/MS
This protocol outlines a standard method for the quantification of Calcitriol in a biological matrix, such as plasma, using this compound as an internal standard.
Methodology:
-
Sample Preparation: To a known volume of plasma, a precise amount of this compound solution (internal standard) is added. Proteins are then precipitated using a solvent like acetonitrile. The sample is centrifuged, and the supernatant containing both Calcitriol and this compound is collected.
-
LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. The two compounds are separated based on their retention times on a chromatography column and then detected by the mass spectrometer.
-
Quantification: The concentration of Calcitriol in the original sample is determined by comparing the peak area ratio of Calcitriol to the known concentration of this compound.
In Vitro Metabolic Stability Assay
This assay is used to determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its likely in vivo clearance.
Methodology:
-
Incubation: The test compound (Calcitriol or this compound) is incubated with liver microsomes, which contain the key metabolic enzymes (e.g., CYP450s), in the presence of the cofactor NADPH at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the enzymatic reaction is stopped by adding a quenching solution, typically cold acetonitrile.
-
Analysis: The amount of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Interpretation: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t₁/₂ = -0.693 / slope).
Vitamin D Receptor Competitive Binding Assay
This assay determines the binding affinity of a compound to the VDR by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Incubation: A constant amount of VDR and a radiolabeled form of Calcitriol (e.g., [³H]-Calcitriol) are incubated with varying concentrations of the unlabeled test compound (Calcitriol or this compound).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand, often by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is indicative of the binding affinity of the test compound for the VDR.
Conclusion
The primary distinction between Calcitriol and this compound is the isotopic substitution of six hydrogen atoms with deuterium in the latter. This modification has led to the widespread use of this compound as a reliable internal standard for the precise quantification of Calcitriol in biological samples. While direct therapeutic comparisons are not available, the principles of the kinetic isotope effect strongly suggest that this compound would exhibit a slower metabolic clearance and, consequently, a longer pharmacokinetic half-life than its non-deuterated counterpart. This potential for an improved pharmacokinetic profile opens avenues for future research into the therapeutic applications of deuterated Calcitriol analogues. The experimental protocols provided herein offer a framework for the continued investigation and characterization of these and other novel compounds targeting the Vitamin D Receptor.
References
A Technical Guide to the Synthesis and Purification of Deuterated Calcitriol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterated Calcitriol. The document outlines a robust semi-synthetic approach, details purification methodologies, and presents key analytical techniques for the characterization of the final product. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of vitamin D analogs.
Introduction
Calcitriol, the hormonally active form of vitamin D3, plays a crucial role in calcium homeostasis and various other physiological processes. Deuterium-labeled Calcitriol is an indispensable tool in biomedical research, particularly as an internal standard for quantitative analysis by mass spectrometry (LC-MS/MS) in pharmacokinetic and metabolic studies.[1][2][3] The introduction of deuterium atoms at metabolically stable positions allows for its differentiation from the endogenous, unlabeled compound without altering its chemical properties. This guide focuses on the synthesis of 26,27-hexadeutero Calcitriol, a commonly used stable isotope-labeled analog.[4][5]
Synthetic Strategy: A Semi-Synthetic Approach from Vitamin D2
A practical and scalable synthesis of deuterated Calcitriol can be achieved through a semi-synthetic route starting from commercially available vitamin D2 (ergocalciferol). This multi-step process involves key transformations including protection of the triene system, selective hydroxylation, construction of the deuterated side-chain, and photoisomerization to yield the final bioactive molecule.
The overall synthetic workflow is depicted in the diagram below.
Caption: Overall workflow for the semi-synthesis of deuterated Calcitriol.
Experimental Protocols
The following sections provide detailed methodologies for the key stages in the synthesis of 26,27-hexadeutero Calcitriol, adapted from established procedures.
Synthesis of the Hub Intermediate
The initial steps focus on modifying Vitamin D2 to create a versatile intermediate compound.
-
SO2 Adduction and Protection: Vitamin D2 is first treated with sulfur dioxide to protect the sensitive triene system and facilitate isomerization. The hydroxyl group is then protected, typically with a tert-butyldimethylsilyl (TBS) group.
-
Ozonolysis: The protected Vitamin D2 derivative undergoes ozonolysis to cleave the side chain, yielding a key intermediate aldehyde.
Introduction of the Deuterated Side-Chain and 1α-Hydroxylation
-
1α-Hydroxylation: The hub intermediate undergoes stereoselective hydroxylation at the 1α position using reagents such as selenium dioxide.
-
Side-Chain Construction: The deuterated side-chain is constructed via a multi-step process. This typically involves a nickel(0)-mediated conjugate addition followed by a Grignard reaction with a deuterated methylmagnesium halide (e.g., CD3MgBr) to introduce the deuterium atoms at the 26 and 27 positions.
Final Steps: Photoisomerization and Deprotection
-
Triplet-Sensitized Photoisomerization: The molecule then undergoes photoisomerization to re-establish the correct geometry of the triene system, which is crucial for its biological activity.
-
Deprotection: The protecting groups (e.g., TBS) are removed to yield the final deuterated Calcitriol.
Purification of Deuterated Calcitriol
Purification is a critical step to ensure the high purity required for analytical standards. A multi-step purification strategy is typically employed.
Column Chromatography
Initial purification of the crude product is performed using silica gel column chromatography.
| Parameter | Specification |
| Stationary Phase | Silica Gel (300-400 mesh) |
| Mobile Phase | Gradient of ethyl acetate in n-heptane |
High-Performance Liquid Chromatography (HPLC)
Final purification to achieve >99% purity is accomplished by High-Performance Liquid Chromatography (HPLC).
| Parameter | Specification |
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Column | C18 (RP18), 5 µm particle size |
| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient |
| Detection | UV at 254 nm |
Quantitative Data Summary
The following table summarizes typical yields and purity levels achieved in the synthesis of deuterated Calcitriol.
| Stage | Parameter | Value | Reference |
| Overall Synthesis | Overall Yield from Intermediate 18 | 48% | |
| Final Product | Purity by HPLC | >99.9% |
Analytical Characterization
The structure and purity of the synthesized deuterated Calcitriol are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the overall structure. Deuterium NMR (2H NMR) is specifically used to verify the positions and incorporation of deuterium atoms.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess the level of isotopic enrichment.
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor. The simplified signaling pathway is illustrated below.
Caption: Simplified signaling pathway of Calcitriol via the Vitamin D Receptor.
Conclusion
The synthesis and purification of deuterated Calcitriol is a complex but well-established process that is crucial for advancing research in endocrinology, pharmacology, and clinical diagnostics. The semi-synthetic route from vitamin D2 offers a robust and scalable method for its production. Stringent purification, particularly using HPLC, is essential to achieve the high purity required for its use as an internal standard. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important molecule.
References
- 1. Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
Calcitriol-d6 stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Calcitriol-d6
Issued for: Researchers, Scientists, and Drug Development Professionals Subject: A comprehensive guide on the chemical stability, recommended storage conditions, and analytical methodologies for this compound. This document outlines the critical factors affecting the integrity of this compound and provides protocols for its stability assessment.
Introduction
This compound is the deuterated analogue of Calcitriol, the biologically active form of vitamin D3. It is primarily utilized as an internal standard for the accurate quantification of Calcitriol in biological matrices and pharmaceutical formulations by mass spectrometry.[1] The structural integrity and chemical purity of this compound are paramount for its function as an internal standard. Degradation can lead to inaccurate analytical results, impacting research and development outcomes. This guide provides a detailed overview of the stability profile of this compound, recommended storage conditions, and standardized protocols for evaluating its stability.
Given that this compound is structurally and chemically analogous to Calcitriol (differing only by the presence of six deuterium atoms on the side chain), its stability profile is considered to be nearly identical. Therefore, data and degradation pathways established for Calcitriol are used throughout this guide as a direct and scientifically valid surrogate.
Recommended Storage and Handling
Proper storage is critical to maintain the purity and stability of this compound. The compound is sensitive to heat, light, and air.[2]
Short-Term and Long-Term Storage
The following storage conditions are recommended based on supplier technical data sheets and stability information.
| Format | Temperature | Duration | Atmosphere | Notes |
| Solid / Powder | 4°C | ≥ 4 years[1] | Inert gas (e.g., Argon, Nitrogen) recommended | Ideal for routine use. |
| -20°C | ≥ 3 years[3] | Inert gas (e.g., Argon, Nitrogen) recommended | Standard for long-term storage. | |
| -86°C | Extended Long-Term | Inert gas (e.g., Argon, Nitrogen) recommended | For archival purposes.[4] | |
| In Solution | -20°C to -80°C | Short-term (days to weeks) | Use freshly prepared solutions | The compound is unstable in solution; prepare fresh or store for very short periods. Aqueous solutions in polypropylene are stable for at least 8 hours at ambient temperature. |
Handling Precautions
-
Protect from Light: Calcitriol and its deuterated analogue are highly susceptible to photodegradation. All handling, storage, and experimental procedures should be conducted under amber or red light, or in containers protected from light (e.g., amber vials).
-
Inert Atmosphere: For long-term storage, particularly of the solid form, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation.
-
Material Compatibility: Calcitriol exhibits significant affinity for polyvinyl chloride (PVC) materials, which can lead to loss of the compound due to adsorption. Polypropylene containers are recommended for storing solutions.
Chemical Degradation Pathways
The primary pathway for the chemical degradation of Calcitriol (and this compound) does not involve metabolic processes but rather thermal and photochemical isomerization. The molecule exists in a dynamic equilibrium with its isomers.
Thermal and Photochemical Isomerization
Exposure to heat or ultraviolet (UV) light causes the secosteroid structure of Calcitriol to undergo isomerization. The initial step is the reversible conversion to Pre-calcitriol . Further UV exposure can lead to the formation of the inactive isomers Tachysterol and Lumisterol . This equilibrium is a critical aspect of vitamin D chemistry and represents the most significant chemical stability challenge.
Caption: Thermal and photochemical isomerization pathway of Calcitriol.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The data below, derived from a study on Cholecalciferol (Vitamin D3), is presented as a close surrogate to illustrate the expected degradation profile of this compound under various stress conditions.
Summary of Quantitative Degradation Data
| Stress Condition | Parameters | % Degradation (Cholecalciferol) | Major Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 2 hours | 11.2% | Isomers, Unknown polar degradants |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 2 hours | 14.8% | Isomers, Unknown polar degradants |
| Oxidation | 30% H₂O₂, RT, 24 hours | 9.5% | Oxidized derivatives |
| Thermal Degradation | 80°C (Solid State), 48 hours | 7.3% | Pre-cholecalciferol, Isomers |
| Photolytic Degradation | ICH Option 1 (UV/Vis light), 7 days | 21.6% | Pre-cholecalciferol, Lumisterol, Tachysterol |
Note: The stability of Calcitriol in an ointment formulation was shown to decrease by over 90% upon exposure to therapeutic doses of UVA and UVB light, highlighting its extreme photosensitivity.
Experimental Protocol: Forced Degradation and Stability Analysis
This section outlines a representative protocol for conducting a forced degradation study on this compound, designed to meet ICH guidelines.
Materials and Reagents
-
This compound Reference Standard
-
HPLC-grade Methanol, Acetonitrile, Isopropanol
-
Reagent-grade Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) (30%)
-
Purified Water (Type I)
-
Class A volumetric glassware
-
Amber HPLC vials
Preparation of Stock Solution
-
Accurately weigh approximately 10 mg of this compound solid.
-
Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) in a 100 mL amber volumetric flask to prepare a stock solution of ~100 µg/mL.
-
From this stock, prepare a working solution of approximately 10 µg/mL for the stress studies.
Application of Stress Conditions
-
Acid Hydrolysis: Mix 5 mL of the working solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat in a water bath at 80°C for 2 hours. Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to volume with mobile phase.
-
Base Hydrolysis: Mix 5 mL of the working solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat in a water bath at 80°C for 2 hours. Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to volume with mobile phase.
-
Oxidative Degradation: Mix 5 mL of the working solution with 5 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to volume with mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a clear glass vial and store in an oven at 80°C for 48 hours. After exposure, cool the sample, dissolve it in solvent to the target concentration, and analyze.
-
Photolytic Degradation: Expose the working solution in a chemically inert, transparent container (e.g., quartz) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
Stability-Indicating HPLC Method
-
Instrument: HPLC system with a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile, Methanol, and Water. A common starting point is Methanol:Acetonitrile:Water (60:30:10 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Analysis: Analyze the stressed samples alongside an unstressed control. The method should demonstrate specificity by separating the intact this compound peak from all degradation products. Peak purity analysis using a PDA detector is essential to confirm that the parent peak is free from co-eluting impurities.
Caption: Workflow for a comprehensive forced degradation study.
Interrelationship of Stability Factors
The stability of this compound is not dependent on a single factor but on the interplay of several environmental conditions. Light and heat are the primary drivers of isomerization, while the presence of oxygen can lead to oxidative degradation, and inappropriate pH can cause hydrolysis.
Caption: Relationship between environmental factors and degradation pathways.
Conclusion
The stability of this compound is critical for its use as an analytical internal standard. It is highly sensitive to light, heat, and atmospheric oxygen. The primary degradation pathway is through thermal and photochemical isomerization to inactive forms such as Pre-calcitriol, Tachysterol, and Lumisterol. To ensure its integrity, this compound should be stored as a solid at or below -20°C under an inert atmosphere and protected from light at all times. Solutions should be prepared fresh and stored in polypropylene containers. The provided forced degradation protocol and stability-indicating HPLC method serve as a robust framework for researchers to validate the stability and purity of their this compound materials, ensuring data accuracy and reliability in scientific investigations.
References
- 1. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Commercial Suppliers of High-Purity Calcitriol-d6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement of high-purity, isotopically labeled internal standards is a critical step in ensuring the accuracy and reliability of quantitative bioanalytical methods. This technical guide provides an in-depth overview of commercially available high-purity Calcitriol-d6, its use as an internal standard in mass spectrometry-based assays, and the associated signaling pathways of its unlabeled analogue, Calcitriol.
This compound, the deuterated form of Calcitriol, is an indispensable tool for the precise quantification of Calcitriol in biological matrices. Its identical chemical properties to the endogenous analyte, combined with its distinct mass, allow for correction of matrix effects and variations in sample processing and instrument response.
Commercial Availability and Specifications
A number of reputable suppliers offer high-purity this compound for research purposes. The table below summarizes the key specifications from several prominent vendors. While most suppliers guarantee high purity, the level of detail regarding isotopic distribution may vary. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate information.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Stated Purity/Isotopic Enrichment |
| LGC Standards | TRC-C144502 | 78782-99-7 | C₂₇H₃₈D₆O₃ | 422.67 | Information available upon request. |
| MedchemExpress | HY-76814 | 78782-99-7 | C₂₇H₃₈D₆O₃ | 422.67 | 99.27% (for batch HY-76814-04338)[1] |
| Cayman Chemical | 22179 | 78782-99-7 | C₂₇H₃₈D₆O₃ | 422.7 | ≥99% deuterated forms (d₁-d₆); ≤1% d₀ |
| GlpBio | GC35589 | 78782-99-7 | C₂₇H₃₈D₆O₃ | 422.67 | >98.00% |
| Santa Cruz Biotechnology | sc-211063 | 78782-99-7 | C₂₇H₃₈D₆O₃ | 422.67 | Information available upon request. |
| Veeprho | VRP-C144502 | 78782-99-7 | C₂₇H₃₈D₆O₃ | 422.7 | Information available upon request. |
| Simson Pharma Limited | SP-C144502 | 78782-99-7 | C₂₇H₃₈D₆O₃ | - | Information available upon request. |
Experimental Protocol: Quantification of Calcitriol in Human Plasma using LC-MS/MS
The following protocol is a synthesized methodology based on published literature for the quantification of Calcitriol in human plasma using this compound as an internal standard.[2][3] This method is intended as a guideline and may require optimization for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Calcitriol analytical standard
-
This compound internal standard
-
Human plasma (blank and study samples)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[3]
-
Derivatizing agent (optional, e.g., 4-phenyl-1,2,4-triazoline-3,5-dione - PTAD)[3]
Sample Preparation
-
Spiking of Internal Standard: To 500 µL of plasma sample (calibrator, quality control, or unknown), add a known amount of this compound working solution (e.g., 25 µL of 100 ng/mL solution).
-
Protein Precipitation: Add 500 µL of 0.1% (v/v) formic acid in acetonitrile to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% acetonitrile in water.
-
Dry the cartridge under a stream of nitrogen for 30 seconds.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column is typically used (e.g., Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µm).
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid or ammonium trifluoroacetate is common.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Calcitriol and this compound.
-
Calcitriol: The exact m/z transitions may vary depending on the use of a derivatizing agent.
-
This compound: The precursor ion will be shifted by +6 Da compared to unlabeled Calcitriol.
-
-
Signaling Pathway of Calcitriol
Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The activation of VDR leads to a cascade of molecular events that regulate gene expression.
Caption: The genomic signaling pathway of Calcitriol.
The binding of Calcitriol to the VDR in the cytoplasm induces a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in a wide array of physiological processes, including calcium and phosphate homeostasis, immune function, and cellular differentiation.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of Calcitriol in a biological matrix using this compound.
Caption: A typical workflow for Calcitriol quantification.
This workflow highlights the key steps from sample collection to final data analysis, emphasizing the importance of a robust sample preparation procedure to remove interferences and the specificity of MS/MS detection for accurate quantification.
References
Calcitriol-d6 in Preclinical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the hormonally active form of vitamin D, is a critical regulator of calcium homeostasis and bone metabolism.[1][2] Beyond its classical endocrine functions, calcitriol has demonstrated potent anti-proliferative, pro-apoptotic, and immunomodulatory activities in a wide array of preclinical models, positioning it as a molecule of significant interest in oncology and immunology research.[3][4] This technical guide focuses on the utility of Calcitriol-d6, a deuterated isotopologue of calcitriol, in preclinical research. The incorporation of six deuterium atoms provides a stable, heavy-isotope-labeled internal standard essential for accurate quantification of endogenous and administered calcitriol in biological matrices using mass spectrometry.[5] Furthermore, understanding the preclinical pharmacology of calcitriol is paramount for designing and interpreting studies that utilize this compound for tracer studies or as a therapeutic agent itself.
Properties of this compound
This compound is structurally identical to calcitriol, with the exception of six deuterium atoms replacing hydrogen atoms on the terminal carbons of the side chain. This isotopic labeling confers a higher mass, which is readily distinguishable from endogenous calcitriol by mass spectrometry, without significantly altering its chemical and biological properties.
| Property | Value | Reference |
| Chemical Formula | C27H38D6O3 | |
| Molecular Weight | 422.7 g/mol | |
| Isotopic Purity | ≥99% deuterated forms (d1-d6) | |
| Synonyms | 1,25-dihydroxycholecalciferol-d6, 1α,25-dihydroxy Vitamin D3-d6 |
Core Applications in Preclinical Research
The primary application of this compound in preclinical research is as an internal standard for the accurate quantification of calcitriol levels in various biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for pharmacokinetic studies, drug monitoring, and understanding the physiological and pathological roles of calcitriol.
Pharmacokinetic Analysis
Accurate determination of calcitriol's pharmacokinetic profile is essential for dose selection and understanding its therapeutic window. The use of a stable isotope-labeled internal standard like this compound is the gold standard for such analyses.
Table 1: Preclinical Pharmacokinetic Parameters of Calcitriol
| Species | Model | Dose | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | Reference |
| Human | Healthy Volunteers | 2 µg (oral) | 50.0 | 3.4 | 267 (AUC0-∞) | |
| Human | Advanced Cancer Patients | 10 µg (s.c. every other day) | 288 ± 74 (Day 1) | ~8 | - | |
| Human | Healthy Volunteers | 0.25-1.0 µg (oral) | Variable | 3-6 | - |
In Vitro Efficacy Studies
Calcitriol has demonstrated significant anti-cancer effects in a variety of cancer cell lines.
Table 2: In Vitro Anti-proliferative Activity of Calcitriol (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16-F10 | Melanoma | 0.24 | |
| HeLa | Cervical Cancer | 0.19 | |
| MCF-7 | Breast Cancer | 0.17 | |
| MCF10DCIS | Breast Cancer | 0.00265 | |
| MCF-7 | Breast Cancer | 0.024 | |
| HT29 | Colorectal Cancer | >0.5 (no significant cell death up to 100 nM) | |
| SW480 | Colorectal Cancer | >0.5 (no significant cell death up to 100 nM) | |
| Malignant Pleural Mesothelioma (biphasic) | Mesothelioma | ~0.01-0.1 (viability reduction) | |
| Malignant Pleural Mesothelioma (epithelioid) | Mesothelioma | ~0.05-0.1 (viability reduction) | |
| Malignant Pleural Mesothelioma (sarcomatoid) | Mesothelioma | ~0.1 (viability reduction) |
In Vivo Preclinical Models
In vivo studies have corroborated the anti-tumor and immunomodulatory effects of calcitriol.
Table 3: In Vivo Efficacy of Calcitriol in Preclinical Cancer Models
| Animal Model | Cancer Type | Calcitriol Dose | Outcome | Reference |
| Nude Mice | Breast Cancer (MCF-7 xenograft) | 0.05 µ g/mouse , 3x/week | ~60% decrease in tumor volume after 4 weeks | |
| Nude Mice | Prostate Cancer (PC-3 xenograft) | 0.1 µ g/mouse , 3x/week | Significant inhibition of tumor growth | |
| C57BL/6 Mice | Osteosarcoma (AXT cells) | 1 or 31.4 µg/kg, daily on select days | Significant decrease in primary tumor weight | |
| Syngeneic Mice | Breast Cancer (MMTV-Wnt1 cells) | 50 ng/mouse, 3x/week | Delayed tumor appearance and growth | |
| BALB/c Mice | Mammary Gland Cancer (4T1) | - | Accelerated tumor growth when administered after tumor palpation |
Table 4: Immunomodulatory Effects of Calcitriol in Preclinical Models
| Model System | Key Findings | Reference |
| In vitro (human PBMCs) | Dose-dependent inhibition of LPS-induced TNF-α and IL-1β production. | |
| In vivo (hemodialysis patients) | Reduced intradialytic TNF-α increase after 3 months of treatment. | |
| In vitro (canine leukocytes) | Decreased LPS-stimulated TNF-α and increased IL-10 production. | |
| In vitro (human T lymphocytes) | Reduced expression of pro-inflammatory cytokines (IFN-γ, TNF-α, IL-17) in both sexes. Increased IL-10 in females only. | |
| In vitro (adipocyte-macrophage co-culture) | Increased expression of multiple inflammatory cytokines in both cell types. |
Experimental Protocols
Quantification of Calcitriol in Plasma using LC-MS/MS with this compound Internal Standard
This protocol is adapted from a method for the determination of calcitriol in human plasma.
Materials:
-
Calcitriol and this compound standards
-
Human plasma
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatizing agent
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC with Xevo TQ-S mass spectrometer)
Procedure:
-
Sample Preparation:
-
To 500 µL of plasma, add 25 µL of this compound internal standard solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds.
-
Add 500 µL of 0.1% (v/v) formic acid and vortex for another 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes at 10°C.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the sample preparation step onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.
-
Dry the cartridge under a stream of nitrogen (30 psi) for 30 seconds.
-
Elute the analytes with an appropriate solvent.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in a solution of PTAD in acetonitrile (500 µg/mL).
-
Incubate to allow for complete derivatization.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Waters Acquity UPLC BEH C18 (e.g., 100mm × 2.1mm, 1.7µm).
-
Mobile Phase: Gradient of acetonitrile and 4.0 mM ammonium trifluoroacetate.
-
Flow Rate: As optimized for the specific column and system.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor to product ion transitions for both derivatized calcitriol and this compound.
-
-
Workflow Diagram:
Caption: Workflow for the quantification of calcitriol in plasma using this compound.
In Vivo Murine Xenograft Cancer Model
This protocol is a generalized procedure based on methodologies from preclinical cancer studies with calcitriol.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Matrigel (or other appropriate vehicle)
-
Calcitriol solution
-
Vehicle control (e.g., sterile saline with 0.1% ethanol)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer calcitriol (e.g., 0.05 µ g/mouse , intraperitoneally, 3 times a week) or vehicle control.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length × width²)/2).
-
Monitor animal body weight and overall health.
-
At the end of the study (e.g., 4 weeks), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression).
-
Experimental Workflow Diagram:
Caption: Workflow for an in vivo murine xenograft cancer model with calcitriol treatment.
Signaling Pathways
Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.
Genomic Signaling Pathway:
-
Binding and Heterodimerization: Calcitriol enters the cell and binds to the cytosolic VDR. This complex then translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR).
-
DNA Binding: The Calcitriol-VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The complex recruits co-activators (e.g., SRC-1, DRIPs) or co-repressors to modulate the transcription of genes involved in cell proliferation, differentiation, apoptosis, and immune responses.
VDR Signaling Pathway Diagram:
Caption: Genomic signaling pathway of Calcitriol via the Vitamin D Receptor (VDR).
Conclusion
This compound is an indispensable tool in preclinical research, enabling the precise quantification of calcitriol and facilitating a deeper understanding of its pharmacokinetics and pharmacodynamics. The anti-proliferative and immunomodulatory effects of calcitriol, demonstrated in numerous in vitro and in vivo models, underscore its therapeutic potential. This guide provides a foundational framework of the properties, applications, and methodologies associated with the use of this compound in preclinical research, offering a valuable resource for scientists and researchers in the field. Further investigations are warranted to fully elucidate the therapeutic applications of calcitriol and its deuterated analogues.
References
- 1. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antitumor efficacy of calcitriol: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
Methodological & Application
Application Notes: Liquid-Liquid Extraction of Calcitriol-d6 for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the liquid-liquid extraction (LLE) of Calcitriol-d6 from biological matrices. This compound, a deuterated form of Calcitriol (the active form of vitamin D3), is widely used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.[1][2] The following sections detail a generalized LLE protocol, present relevant quantitative data, and illustrate the experimental workflow and the biological pathway of Calcitriol.
Introduction to Calcitriol and the Role of this compound
Calcitriol, or 1α,25-dihydroxyvitamin D3, is a hormonally active metabolite of vitamin D. It plays a crucial role in calcium and phosphate homeostasis, bone metabolism, and immune modulation.[3][4][5] The quantification of Calcitriol in biological samples is essential for clinical diagnostics and pharmaceutical research. Due to its low endogenous concentrations and complex biological matrix, robust analytical methods are required for accurate measurement.
This compound serves as an ideal internal standard for these analyses because it is chemically identical to Calcitriol but has a different mass due to the presence of six deuterium atoms. This mass difference allows for its distinct detection by a mass spectrometer, while its similar physicochemical properties ensure that it behaves almost identically to the analyte of interest during sample preparation and analysis, correcting for any variations in extraction efficiency or instrument response.
Liquid-Liquid Extraction: An Overview
Liquid-liquid extraction is a fundamental sample preparation technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, which is a lipophilic molecule, LLE is employed to isolate it from the aqueous biological matrix (e.g., plasma, serum) into an organic solvent. While techniques like supported liquid extraction (SLE) and solid-phase extraction (SPE) are also common, traditional LLE remains a valuable and widely understood method.
Experimental Protocol: Liquid-Liquid Extraction of this compound
This protocol is a synthesized methodology based on established principles for the extraction of vitamin D metabolites. It is intended as a starting point and may require optimization for specific applications and matrices.
1. Sample Preparation:
-
Thaw frozen biological samples (e.g., serum, plasma) at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, aliquot 500 µL of the sample.
-
Spike the sample with a known concentration of this compound solution (e.g., 25 µL of a 100 ng/mL solution in methanol). This will serve as the internal standard.
-
For the creation of a calibration curve, use a blank matrix and spike with known concentrations of both Calcitriol and this compound.
-
Add 500 µL of 0.1% (v/v) formic acid to the sample and vortex for 30 seconds. This helps to disrupt protein binding.
2. Liquid-Liquid Extraction:
-
Add 2 mL of an appropriate organic extraction solvent to the sample tube. Common solvents for vitamin D metabolites include n-hexane, ethyl acetate, or a mixture of hexane and isopropanol.
-
Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes at 10°C to achieve complete phase separation.
-
Carefully aspirate the upper organic layer, which now contains the this compound, and transfer it to a clean tube.
-
Repeat the extraction step with a fresh aliquot of the organic solvent to maximize recovery.
-
Combine the organic extracts.
3. Solvent Evaporation and Reconstitution:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).
-
Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of a solvent compatible with the subsequent analytical method (e.g., a mixture of methanol and water).
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved.
-
The sample is now ready for analysis by LC-MS/MS or another suitable technique.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from methods utilizing this compound as an internal standard. These values are indicative of the performance of LC-MS/MS methods following a liquid-liquid or similar extraction procedure.
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy | Within 15% of the nominal concentration | |
| Precision (%CV) | < 15% |
| Analyte | Mean Recovery (%) | Precision (%CV) | Reference |
| Calcitriol | 110.77 | 2.05 |
Visualizations
Experimental Workflow for LLE of this compound
References
Application Note: Enhanced Quantification of Calcitriol-d6 in Biological Matrices Through Diels-Alder Derivatization
Introduction
Calcitriol, the hormonally active form of vitamin D, is a critical regulator of calcium and phosphate homeostasis.[1][2][3] Its accurate quantification in biological samples is essential for both clinical diagnostics and research. However, the analysis of calcitriol and its deuterated internal standard, Calcitriol-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is challenging due to their low physiological concentrations and poor ionization efficiency.[4][5] To overcome these limitations, chemical derivatization is employed to enhance the analyte's signal and improve the sensitivity of the assay. This application note describes a robust protocol for the derivatization of this compound using Cookson-type reagents, which react with the cis-diene moiety of the molecule via a Diels-Alder cycloaddition. This method significantly improves ionization efficiency, leading to lower limits of quantification and more reliable measurement in complex biological matrices.
Principle of the Method
The derivatization strategy centers on the [4+2] cycloaddition reaction, also known as the Diels-Alder reaction. Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), and other advanced reagents like Amplifex™, are highly reactive dienophiles that specifically target the s-cis conjugated diene system present in the A-ring of calcitriol and its analogs. This reaction introduces a tag that typically contains a readily ionizable group, thereby dramatically increasing the response in electrospray ionization (ESI) mass spectrometry. The use of a deuterated internal standard, this compound, is crucial for accurate quantification, as it co-elutes with the analyte and compensates for any variability during sample preparation, derivatization, and injection.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on the specific biological matrix (e.g., serum, plasma).
-
Materials:
-
Biological sample (e.g., 200-500 µL serum)
-
This compound internal standard solution
-
Deionized water
-
SPE cartridges (e.g., C18)
-
Methanol
-
Dichloromethane
-
Ethyl acetate
-
Nitrogen gas evaporator
-
-
Procedure:
-
Equilibrate serum samples and internal standards to room temperature.
-
Aliquot 200 µL of the serum sample into a microcentrifuge tube.
-
Add the this compound internal standard solution.
-
Dilute the sample with 700 µL of deionized water, vortex for 30 seconds, and centrifuge briefly.
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the diluted sample onto the SPE cartridge and allow it to pass through by gravity.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol/water mixture.
-
Elute the analytes with 1 mL of an appropriate organic solvent mixture (e.g., ethyl acetate/dichloromethane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
2. Derivatization Protocol
The following are protocols for two common derivatization reagents.
A. Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Materials:
-
Dried sample extract from SPE
-
PTAD solution (0.75 mg/mL in acetonitrile)
-
Acetonitrile
-
-
Procedure:
-
Reconstitute the dried sample extract in a small volume of acetonitrile.
-
Add 60 µL of the 0.75 mg/mL PTAD solution to the reconstituted sample.
-
Vortex the mixture for 15 seconds and centrifuge briefly.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Transfer the derivatized sample to an autosampler vial for LC-MS/MS analysis.
-
B. Derivatization with Amplifex™ Diene Reagent
-
Materials:
-
Dried sample extract from SPE
-
Amplifex™ Diene reagent solution (1 to 1.5 mg/mL)
-
Deionized water
-
-
Procedure:
-
Add 30 µL of the Amplifex™ Diene reagent solution to the dried sample extract.
-
Vortex for 15 seconds and then centrifuge briefly to ensure the liquid is at the bottom of the tube.
-
Incubate the reaction mixture for 30 to 60 minutes at room temperature.
-
Add 30 µL of deionized water to quench the reaction.
-
Vortex for 15 seconds, centrifuge briefly, and transfer the final solution to an autosampler vial for analysis.
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium formate).
-
Mass Spectrometry: Operated in positive ion electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both derivatized Calcitriol and this compound.
Data Presentation
Table 1: Comparison of Derivatization Reagents for Vitamin D Metabolite Analysis
| Derivatization Reagent | Analyte | Fold Signal Enhancement (Compared to Underivatized) | Lower Limit of Quantification (LLOQ) | Reference |
| PTAD | 1α,25(OH)₂D₃ | ~100-fold | 25 pg/mL | |
| Amplifex™ Diene | 1,25-(OH)₂-D₃ | ~10-fold higher than PTAD | Not specified, but improved sensitivity over PTAD | |
| 2-Nitrosopyridine (PyrNO) | 1α,25(OH)₂VitD | Higher sensitivity than PTAD | Not explicitly stated, but enables analysis in smaller sample volumes (100 µL) | |
| DMEQ-TAD | Vitamin D Metabolites | Not specified | Not specified | |
| FMP-TS | Vitamin D Metabolites | 3- to 295-fold depending on the compound | Not specified | |
| INC | Vitamin D Metabolites | 3- to 295-fold depending on the compound | Not specified |
Note: The exact fold enhancement and LLOQ can vary depending on the specific analyte, matrix, and instrumentation. A study comparing various reagents found Amplifex™ to be the optimal choice for profiling multiple metabolites with respect to detection sensitivity.
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Simplified Calcitriol signaling pathway.
References
Application Note: Quantitative Analysis of Calcitriol in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard
Introduction
Calcitriol, the biologically active form of Vitamin D, is a steroid hormone that plays a crucial role in calcium homeostasis and bone metabolism.[1][2] Accurate quantification of circulating Calcitriol is essential for clinical research and drug development, particularly in studies related to renal disease, hypoparathyroidism, and cancer.[2][3] However, its analysis is challenging due to very low endogenous concentrations in plasma (picomolar levels), extensive protein binding, and the presence of interfering substances.[1] This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Calcitriol in human plasma, utilizing Calcitriol-d6 as a stable isotope-labeled internal standard to ensure accuracy and precision. The method involves a straightforward sample preparation procedure followed by rapid UPLC separation and highly selective MS/MS detection.
Experimental Workflow
Caption: UPLC-MS/MS Experimental Workflow for Calcitriol Analysis.
Protocols
Materials and Reagents
-
Analytes: Calcitriol, this compound (Internal Standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)
-
Reagents: Formic acid, Ammonium trifluoroacetate, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Plasma: Blank human plasma
Sample Preparation Protocol
This protocol outlines a common procedure involving protein precipitation followed by derivatization to enhance ionization efficiency.
-
Aliquoting: Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in acetonitrile) to each plasma sample, standard, and quality control sample, except for the blank. Vortex for 30 seconds.
-
Protein Precipitation: Add 1 mL of acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new set of clean tubes.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at approximately 30°C.
-
Derivatization: Add 200 µL of freshly prepared PTAD solution (in acetonitrile) to each dried residue. Vortex for 30 seconds and allow the reaction to proceed at room temperature for two hours, protected from light.
-
Final Evaporation: Evaporate the derivatized samples to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase (e.g., 60:40 v/v Acetonitrile:4mM Ammonium Trifluoroacetate). Vortex thoroughly.
-
Injection: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis. Inject 10 µL into the system.
Note: Alternative sample preparation methods like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) can also be employed for enhanced cleanup.
UPLC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Calcitriol and its internal standard.
Table 1: UPLC Parameters
| Parameter | Value |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 4mM Ammonium Trifluoroacetate in Water |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Program | Initial: 80% B; 0-4.0 min: 80%-20% B; 4.01-5.50 min: 20% B; 5.50-7.0 min: 20%-80% B |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQ-S Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.2 kV |
| Desolvation Temp. | 500°C |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Calcitriol-PTAD | 574.4 | 314.16 | 2 | 14 |
| This compound-PTAD | 580.4 | 314.14 | 4 | 18 |
Method Validation and Performance
The developed method should be validated according to regulatory guidelines (e.g., US FDA). Key validation parameters and typical performance characteristics are presented below.
Method Validation Parameters
Caption: Key Parameters for UPLC-MS/MS Method Validation.
Quantitative Performance
The following table summarizes typical quantitative results for the analysis of Calcitriol in human plasma.
Table 4: Summary of Quantitative Performance Data
| Parameter | Result |
| Linearity Range | 5 - 200 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Compensated by this compound |
Conclusion
This application note provides a detailed protocol for a sensitive and specific UPLC-MS/MS method for the quantification of Calcitriol in human plasma using this compound as an internal standard. The method demonstrates excellent performance characteristics in terms of linearity, precision, and accuracy, making it suitable for high-throughput analysis in clinical research and pharmacokinetic studies. The use of a stable isotope-labeled internal standard and a derivatization step ensures reliable quantification at low pg/mL concentrations.
References
Troubleshooting & Optimization
Common sources of contamination for Calcitriol-d6
Welcome to the Technical Support Center for Calcitriol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Calcitriol, the biologically active form of Vitamin D3. The six deuterium atoms are typically located on the side chain. Its primary application is as an internal standard in analytical and pharmacokinetic research for the accurate quantification of Calcitriol in biological samples using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The deuterium labeling provides a distinct mass difference from the endogenous Calcitriol, allowing for precise measurement.
Q2: What are the common sources of contamination for this compound?
Common sources of contamination for this compound can be broadly categorized into two groups:
-
Process-Related Impurities: These are substances that are introduced during the synthesis of this compound. They can include starting materials, intermediates, byproducts of side reactions, and residual solvents. While specific impurities can vary depending on the synthetic route, common process-related impurities for Calcitriol (and likely for this compound) include isomeric forms and precursors.
-
Degradation Products: Calcitriol is known to be sensitive to light, heat, and oxidation.[2] Exposure to these conditions can lead to the formation of various degradation products. Since this compound shares the same core structure, it is susceptible to similar degradation pathways.
Q3: What are some specific known impurities of Calcitriol that I should be aware of?
Several impurities of Calcitriol have been identified and are often monitored in pharmaceutical preparations. These are likely to be present in this compound preparations as well. Some of the common impurities include:
-
Calcitriol EP Impurity A (trans-Calcitriol): An isomer of Calcitriol.
-
Calcitriol EP Impurity B (1β-Calcitriol): An epimer of Calcitriol.
-
Calcitriol EP Impurity C (Triazoline adduct of pre-Calcitriol): An adduct formed from a precursor of Calcitriol.
-
Pre-Calcitriol: The immediate precursor to Calcitriol, which can be present as an impurity if the final conversion step is incomplete.
-
Calcitroic Acid: A major metabolite of Calcitriol formed via the C-24 oxidation pathway.[3][4][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inaccurate quantification of Calcitriol | Contamination of this compound internal standard: The presence of unlabeled Calcitriol or other impurities in the internal standard can lead to inaccurate measurements. | 1. Verify the purity of your this compound standard: Use a validated analytical method (e.g., LC-MS/MS) to assess the purity. 2. Source a high-purity standard: Obtain this compound from a reputable supplier with a certificate of analysis detailing its purity and isotopic enrichment. |
| Unexpected peaks in chromatogram | Degradation of this compound: Exposure to light, high temperatures, or oxidative conditions can cause the formation of degradation products. | 1. Protect from light: Store this compound solutions in amber vials and minimize exposure to ambient and UV light during sample preparation. 2. Control temperature: Store stock solutions and samples at recommended low temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles. 3. Use antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to solutions to prevent oxidation, if compatible with your experimental setup. |
| Poor peak shape or resolution in HPLC/LC-MS | Presence of isomeric impurities: Co-elution of isomers can affect the accuracy and precision of quantification. | 1. Optimize chromatographic conditions: Adjust the mobile phase composition, gradient, column temperature, and flow rate to improve the separation of this compound from its isomers. 2. Use a high-resolution column: Employ a column with a suitable stationary phase (e.g., C18) and particle size to enhance separation efficiency. |
| Variable results between experiments | Inconsistent sample handling and storage: Differences in light exposure, temperature, and storage duration can lead to varying levels of degradation. | 1. Standardize protocols: Ensure that all samples, calibrators, and quality controls are handled and stored under identical conditions. 2. Prepare fresh working solutions: Prepare working solutions of this compound fresh for each experiment to minimize the impact of degradation. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound purity. Specific parameters may need to be optimized for your instrument and specific impurities of interest.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Protect all solutions from light by using amber vials and minimizing exposure.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typical:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient: A typical gradient might start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its sensitivity and specificity.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for this compound and any suspected impurities.
3. Data Analysis:
-
Integrate the peak areas for this compound and any detected impurities.
-
Calculate the percentage purity of the this compound standard.
Visualizations
Calcitriol Signaling Pathway
Caption: Genomic signaling pathway of Calcitriol.
Experimental Workflow for Purity Analysis
Caption: Workflow for this compound purity analysis.
References
Minimizing ion suppression effects with Calcitriol-d6
Welcome to the technical support center for the analysis of Calcitriol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to minimizing ion suppression effects when using Calcitriol-d6 as an internal standard in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Calcitriol analysis?
Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS). It is the reduction in the ionization efficiency of the target analyte, in this case, Calcitriol, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum).[1][2][3] This phenomenon can lead to decreased sensitivity, poor accuracy, and lack of reproducibility in quantitative analysis.[2][4] Given the low physiological concentrations of Calcitriol, minimizing ion suppression is critical for reliable measurement.
Q2: How does using this compound help in minimizing ion suppression effects?
A stable isotope-labeled internal standard, such as this compound, is the ideal choice for quantitative LC-MS/MS analysis. Because this compound is structurally and chemically almost identical to Calcitriol, it co-elutes from the LC column and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, variability due to ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Q3: What are the primary sources of ion suppression in biological samples?
The main sources of ion suppression in biological matrices like plasma and serum are endogenous compounds that are co-extracted with the analyte. These include:
-
Phospholipids: A major component of cell membranes, they are a primary cause of matrix effects in bioanalysis.
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.
-
Proteins and Peptides: Although most are removed during sample preparation, residual amounts can still cause suppression.
-
Other Endogenous Molecules: Various small molecules present in the biological matrix can co-elute and compete for ionization.
Q4: Can derivatization help improve the signal and reduce matrix effects for Calcitriol?
Yes, derivatization can significantly improve the sensitivity of Calcitriol analysis. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) react with the diene structure of Calcitriol, creating a derivative with much higher ionization efficiency in the mass spectrometer. This enhanced signal can help to overcome the negative impact of ion suppression. One study noted that PTAD derivatization can improve signals by about 10 times.
Troubleshooting Guides
Issue 1: Low or No Signal for Calcitriol and/or this compound
This is a critical issue that can prevent any quantitative analysis. The following troubleshooting workflow can help identify and resolve the problem.
Troubleshooting Workflow for Low or No Signal
Caption: Troubleshooting workflow for low or no this compound signal.
Issue 2: High Variability and Poor Reproducibility in Results
Inconsistent results are often a symptom of variable ion suppression between samples.
| Potential Cause | Recommended Action | Rationale |
| Inconsistent Matrix Effects | Implement a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE or LLE). | To more effectively remove phospholipids and other interfering components that cause variable ion suppression. |
| Suboptimal Chromatography | Optimize the LC gradient to better separate Calcitriol from the matrix components causing suppression. | Increasing chromatographic resolution between the analyte and interfering compounds can significantly reduce ion suppression. |
| Internal Standard Issues | Ensure this compound is added at the very beginning of the sample preparation process. | Adding the internal standard early ensures it experiences the same extraction and matrix effects as the analyte, allowing for proper correction. |
| Sample Dilution | If sensitivity allows, dilute the sample extract before injection. | Dilution reduces the concentration of all matrix components, thereby lessening their suppressive effects. |
Investigating Ion Suppression Profile
Caption: Workflow to identify ion suppression zones using post-column infusion.
Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE)
This protocol is adapted from a method shown to provide a clean extract for sensitive Calcitriol analysis.
-
Sample Pre-treatment:
-
To 475 µL of plasma or sample, add 25 µL of the Calcitriol standard spiking solution (for calibration curve samples) or methanol (for unknown samples).
-
Add 20 µL of this compound internal standard spiking solution.
-
Add 100 µL of 10% ammonia solution and mix well.
-
-
Supported Liquid Extraction (SLE):
-
Load the pre-treated sample onto a 200mg/mL 96-well SLE plate.
-
Apply a brief vacuum pulse to initiate the flow.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
-
Solid Phase Extraction (SPE):
-
Evaporate the eluate from the SLE step to dryness under a stream of nitrogen.
-
Reconstitute the residue in a weak solvent compatible with the SPE sorbent.
-
Condition an SPE plate (e.g., Thermo Scientific HyperSep Retain PEP 30 mg/mL) with methanol followed by water.
-
Load the reconstituted sample onto the SPE plate.
-
Wash the plate with a series of solvents to remove interferences (e.g., water, followed by a low percentage of organic solvent).
-
Elute Calcitriol and this compound with a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Final Steps:
-
Evaporate the final eluate to dryness.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
This procedure enhances the ionization efficiency of Calcitriol.
-
Following the final evaporation step of sample preparation, add 200 µL of a PTAD derivatizing agent solution (e.g., 0.75 mg/mL in acetonitrile) to each dried sample extract.
-
Vortex the samples for 30 seconds.
-
Allow the reaction to proceed at room temperature for at least one hour.
-
Evaporate the samples to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried, derivatized residues in the mobile phase for injection into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the impact of different sample preparation techniques on analyte response, illustrating the importance of effective cleanup for minimizing ion suppression.
Table 1: Comparison of Analyte Response with Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Relative Signal Response (%) | Ion Suppression (%) | Reference |
| Protein Precipitation Only | Vitamin D Metabolites | 60 | 40 | |
| Protein Precipitation + Phospholipid Depletion (HybridSPE) | Vitamin D Metabolites | 100 | 0 | |
| SPE Alone | 1α,25(OH)₂VitD | Baseline | 2-4 fold higher | |
| Liquid-Liquid Extraction (LLE) + SPE | 1α,25(OH)₂VitD | 2-4 fold higher | Reduced |
Table 2: Example LC-MS/MS Parameters for Calcitriol Analysis
| Parameter | Setting | Reference |
| LC Column | Waters Acquity UPLC BEH C18 (100mm x 2.1mm, 1.7µ) | |
| Mobile Phase | Acetonitrile and 4.0 mM ammonium trifluoroacetate (gradient) | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Source Temperature | 150 °C | |
| Desolvation Temperature | 500 °C | |
| MRM Transition (Calcitriol) | Varies based on derivatization (e.g., for PTAD derivative: m/z 574.0 -> 314.0) | |
| MRM Transition (this compound) | Varies based on derivatization |
References
Validation & Comparative
Navigating Specificity: A Comparative Guide to Calcitriol-d6 in Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of calcitriol, the active form of vitamin D, is paramount. While immunoassays are a common tool for this purpose, the introduction of isotopically labeled standards such as Calcitriol-d6, primarily used in mass spectrometry, raises critical questions about specificity and cross-reactivity. This guide provides an objective comparison of the theoretical performance of this compound in immunoassays versus its intended use in mass spectrometry, supported by established principles of these analytical methods.
Understanding Cross-Reactivity in Calcitriol Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target analyte, leading to inaccurate measurements. In the context of steroid hormone analysis, this is a significant consideration due to the structural similarities among various endogenous and synthetic hormones.
This compound is a deuterated analog of calcitriol, meaning six hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically and structurally almost identical to calcitriol, with the key difference being a higher molecular weight.
Theoretical Cross-Reactivity of this compound in Immunoassays vs. Mass Spectrometry
Due to the high structural similarity, the theoretical cross-reactivity of this compound in a competitive immunoassay for calcitriol is expected to be near 100%. The antibodies used in these assays are unlikely to distinguish between the deuterated and non-deuterated forms of the molecule. This makes this compound unsuitable as an internal standard for immunoassays, as it would compete with the endogenous calcitriol and lead to an underestimation of the true concentration.
In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid hormone analysis due to its high specificity.[1] This method separates molecules based on their physicochemical properties followed by detection based on their unique mass-to-charge ratio. This compound is an ideal internal standard for LC-MS/MS because it co-elutes with endogenous calcitriol but is distinguished by its different mass, allowing for precise quantification.
The following table summarizes the comparative performance of this compound in these two analytical platforms.
| Analytical Platform | Analyte Measured | Role of this compound | Expected Cross-Reactivity/Interference | Outcome for Calcitriol Quantification |
| Immunoassay | Calcitriol | Competitor (if present) | ~100% | Inaccurate (underestimation) |
| LC-MS/MS | Calcitriol | Internal Standard | None (differentiated by mass) | Accurate and Precise |
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects primarily through the vitamin D receptor (VDR), a nuclear transcription factor. The binding of calcitriol to the VDR leads to a cascade of genomic and non-genomic responses that regulate calcium homeostasis and various other cellular processes.
Figure 1: Simplified diagram of the genomic signaling pathway of Calcitriol.
Experimental Protocols
Determining Immunoassay Cross-Reactivity
A standard method to determine the cross-reactivity of a substance in a competitive immunoassay involves comparing the concentration of the cross-reactant required to displace 50% of the labeled antigen from the antibody (IC50) to the IC50 of the target analyte.
Materials:
-
Calcitriol standard
-
Potentially cross-reacting compound standard (e.g., this compound)
-
Immunoassay kit (including antibody-coated plates, labeled calcitriol, buffers, and detection reagents)
-
Plate reader
Procedure:
-
Prepare a Standard Curve for Calcitriol:
-
Prepare a series of dilutions of the calcitriol standard as per the immunoassay kit's instructions.
-
Run the standard curve in the immunoassay to determine the concentration of calcitriol that results in 50% of the maximum binding (IC50 of Calcitriol).
-
-
Prepare a Standard Curve for the Cross-Reactant:
-
Prepare a series of dilutions of the potentially cross-reacting compound.
-
Run these dilutions in the immunoassay in the same manner as the calcitriol standard.
-
-
Determine the IC50 of the Cross-Reactant:
-
From the curve generated for the cross-reactant, determine the concentration that produces 50% of the maximum binding (IC50 of Cross-Reactant).
-
-
Calculate the Percent Cross-Reactivity:
-
Use the following formula: % Cross-Reactivity = (IC50 of Calcitriol / IC50 of Cross-Reactant) x 100
-
The following diagram illustrates the workflow for assessing immunoassay cross-reactivity.
Figure 2: Experimental workflow for determining immunoassay cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of this compound in commercially available calcitriol immunoassays is not readily published, fundamental principles of immunoassay design strongly suggest a high degree of cross-reactivity. This is due to the nearly identical chemical structures of calcitriol and its deuterated analog. Consequently, this compound is not a suitable internal standard for immunoassays but is an excellent choice for LC-MS/MS, where its mass difference allows for precise and accurate quantification. For researchers relying on immunoassays, it is crucial to be aware of potential cross-reactivities from other structurally related vitamin D metabolites, and for the highest level of specificity, LC-MS/MS remains the recommended method.[2]
References
A Head-to-Head Battle of Internal Standards: Calcitriol-d6 vs. Paricalcitol-d6 in Bioanalysis
In the precise world of bioanalysis, particularly in drug development and clinical research, the accuracy of quantitative assays is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methodologies, ensuring reliability by correcting for variations during sample processing and analysis. This guide provides a detailed comparison of two such critical reagents: Calcitriol-d6 and Paricalcitol-d6, offering researchers, scientists, and drug development professionals a comprehensive overview of their applications, performance, and the experimental protocols that underpin their use.
Performance Characteristics: A Quantitative Look
The efficacy of an internal standard is judged by its ability to mimic the analyte of interest throughout the analytical process, thereby ensuring accurate quantification. The following tables summarize the performance data for this compound and Paricalcitol-d6 from published LC-MS/MS methods.
Table 1: Performance Data for this compound as an Internal Standard for Calcitriol Analysis
| Parameter | Performance Metric | Source |
| Linearity Range | 5–200 pg/mL | [1] |
| Accuracy | Within 11% of specified concentration | [2] |
| Precision (CV%) | Intra-day: <10%, Inter-day: <11% | [2] |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | [1] |
Table 2: Performance Data for Paricalcitol-d6 as an Internal Standard for Paricalcitol Analysis
| Parameter | Performance Metric | Source |
| Linearity Range | 10–500 pg/mL | [3] |
| Accuracy | Within acceptance criteria (not specified) | |
| Precision | Within acceptance criteria (not specified) | |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
Experimental Protocols: The Method Behind the Metrics
The performance of an internal standard is intrinsically linked to the experimental protocol. Below are detailed methodologies for analytical assays using this compound and Paricalcitol-d6.
Experimental Protocol for Calcitriol Analysis using this compound
This protocol is a composite of methodologies described in the literature for the quantification of Calcitriol in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of human plasma, add 25 µL of this compound internal standard solution.
-
Add 500 µL of 0.1% (v/v) formic acid and vortex.
-
Centrifuge the sample at 14,000 rpm for 5 minutes.
-
Condition a Phenomenex Strata-X SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.
-
Dry the cartridge under nitrogen gas (30 psi) for 30 seconds.
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Liquid Chromatography
-
Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm)
-
Mobile Phase: Gradient elution with acetonitrile and 4.0 mM ammonium trifluoroacetate.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for Calcitriol and this compound are monitored.
Experimental Protocol for Paricalcitol Analysis using Paricalcitol-d6
This protocol is based on a validated method for the quantification of Paricalcitol in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Utilize a liquid-liquid extraction method to extract Paricalcitol and Paricalcitol-d6 from 500 µL of human plasma.
2. Liquid Chromatography
-
Column: Zorbax SB C18.
-
Mobile Phase: Isocratic mobile phase with a gradient flow.
-
Run Time: 6.0 minutes.
-
Elution Time: Approximately 2.6 minutes for both Paricalcitol and Paricalcitol-d6.
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow and Signaling Pathways
To further elucidate the context in which these internal standards are used, the following diagrams illustrate a typical experimental workflow and the signaling pathway of their non-deuterated counterparts.
Both Calcitriol and Paricalcitol are vitamin D receptor agonists, and their mechanism of action involves the activation of the Vitamin D Receptor (VDR) signaling pathway.
Concluding Remarks
Both this compound and Paricalcitol-d6 serve as reliable internal standards for the quantification of their respective non-deuterated analogs in biological matrices. The choice between them is dictated by the specific analyte being measured. The data presented demonstrates that with optimized and validated LC-MS/MS methods, both internal standards enable the development of sensitive, accurate, and precise bioanalytical assays. Researchers can adapt the provided experimental protocols as a starting point for their method development, ensuring the generation of high-quality data for their research and drug development programs.
References
A Comparative Guide to Calcitriol-d6 Assays: Linearity and Range Determination
For researchers, scientists, and drug development professionals, the accurate quantification of Calcitriol, the hormonally active form of Vitamin D, is critical. This guide provides a comparative analysis of common analytical methods for Calcitriol assays, with a focus on linearity and range determination. Calcitriol-d6 is widely used as an internal standard in these assays to ensure accuracy and precision.
The primary methods for Calcitriol quantification include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunoassays (such as Radioimmunoassay - RIA), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the linear range over which the assay is accurate.
Comparison of Analytical Methods
The choice of analytical method for Calcitriol determination depends on the specific requirements of the study, including the desired sensitivity, the sample matrix, and the required throughput. Below is a summary of the performance characteristics of the most common methods.
| Parameter | LC-MS/MS with this compound | Immunoassay (RIA) | HPLC-UV |
| Linearity (Correlation Coefficient, r²) | >0.99[1] | Generally linear, but can be affected by cross-reactivity | >0.99[2] |
| Typical Linear Range | 1 ng/mL to 100 ng/mL[1] | 16-56 pg/mL (normal physiological range)[3][4] | 0.1714 - 1.36 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Dependent on antibody specificity and matrix effects | 141.6 ng/mL |
| Specificity | High, due to mass-based detection | Can be affected by cross-reactivity with other Vitamin D metabolites | Lower than LC-MS/MS, potential for interference from co-eluting compounds |
| Throughput | High, with modern automated systems | Can be high with automated platforms | Moderate |
| Internal Standard | This compound is the standard for accurate quantification | Typically uses a radiolabeled tracer | Not always implemented, but recommended for accuracy |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the key analytical methods discussed.
LC-MS/MS Method for Calcitriol Quantification
This method is considered the gold standard for its high sensitivity and specificity.
a. Sample Preparation (Solid Phase Extraction - SPE)
-
To 500 µL of plasma sample, add this compound internal standard.
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto an SPE cartridge (e.g., Phenomenex Strata-X).
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
b. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and 4.0 mM ammonium trifluoroacetate in water.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the precursor to product ion transitions for both Calcitriol and this compound.
-
c. Linearity and Range Determination
-
Prepare a series of calibration standards by spiking known concentrations of Calcitriol into a surrogate matrix (e.g., charcoal-stripped serum).
-
Add a constant amount of this compound internal standard to each calibrator and quality control (QC) sample.
-
Analyze the samples using the validated LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of Calcitriol to this compound against the nominal concentration of Calcitriol.
-
The linear range is the concentration range over which the assay is shown to be accurate, precise, and linear. This is typically determined by a regression analysis with a correlation coefficient (r²) greater than 0.99.
Immunoassay (Radioimmunoassay - RIA) for Calcitriol
Immunoassays are widely used in clinical laboratories due to their high throughput and automation capabilities.
a. Sample Preparation
-
Plasma or serum samples are typically used.
-
Extraction of Calcitriol from its binding proteins is often required, which can be achieved through solvent extraction.
b. Assay Procedure
-
A known quantity of radiolabeled Calcitriol (tracer) is mixed with a limited amount of antibody specific to Calcitriol.
-
The patient's sample (containing unlabeled Calcitriol) is added to this mixture.
-
The unlabeled Calcitriol from the sample competes with the radiolabeled Calcitriol for the binding sites on the antibody.
-
After incubation, the antibody-bound Calcitriol is separated from the free Calcitriol.
-
The radioactivity of the antibody-bound fraction is measured.
-
The concentration of Calcitriol in the patient sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of Calcitriol.
c. Linearity and Range Determination
-
A series of standards with known Calcitriol concentrations are assayed.
-
A standard curve is generated by plotting the bound radioactivity against the Calcitriol concentration.
-
The linear range is the portion of the standard curve that exhibits a linear relationship between the analyte concentration and the response.
Visualizing the Workflow
To better understand the process of determining the linearity and range of a this compound assay, the following diagram illustrates the typical experimental workflow.
This guide provides a foundational understanding of the methods used for this compound assays. For specific applications, it is essential to perform a thorough method validation to ensure the reliability of the results.
References
A Comparative Guide to the Accuracy and Precision of Calcitriol Quantification Methods
The accurate measurement of calcitriol (1,25-dihydroxyvitamin D), the biologically active form of vitamin D, is crucial for assessing vitamin D status and managing various clinical conditions, including chronic kidney disease, hypoparathyroidism, and certain types of rickets.[1][2][3] Given its very low circulating concentrations—typically in the picogram per milliliter (pg/mL) range—highly sensitive and specific analytical methods are required.[4] This guide provides an objective comparison of the primary methods used for calcitriol quantification: liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a Calcitriol-d6 internal standard and traditional immunoassays.
Performance Comparison: LC-MS/MS vs. Immunoassay
Liquid chromatography-tandem mass spectrometry is widely considered the gold standard for measuring vitamin D metabolites due to its high specificity and accuracy.[5] The use of a deuterated internal standard, such as this compound, is critical. This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added at the beginning of the sample preparation process and co-purifies with the endogenous calcitriol, correcting for any analyte loss during extraction and variability in instrument response. This ensures a highly accurate and precise measurement.
Immunoassays, such as radioimmunoassay (RIA), have historically been used for calcitriol measurement. These methods rely on the competitive binding of calcitriol and a labeled tracer to a limited number of antibody binding sites. While often more accessible, immunoassays can suffer from limitations like cross-reactivity with other vitamin D metabolites and matrix effects, which can impact accuracy.
The following table summarizes the performance characteristics of these two methodologies based on published experimental data.
| Performance Metric | This compound LC-MS/MS Method | Immunoassay (RIA) Method |
| Lower Limit of Quantification (LLOQ) | 5 - 200 pg/mL | 20 - 50 pg/mL (Reference Interval) |
| Intra-assay Precision (%CV) | 3.3% - 9.6% | 7.8% |
| Inter-assay Precision (%CV) | < 15% | 10.7% |
| Accuracy / Recovery | Within 11% of specified concentration; Mean recovery 108-113% | 98% of added analyte |
| Specificity | High (differentiates metabolites by mass) | Variable (potential for cross-reactivity) |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical results. Below are representative protocols for both the this compound LC-MS/MS method and a radioimmunoassay.
Protocol 1: Calcitriol Quantification by LC-MS/MS using this compound
This method involves sample preparation using solid-phase extraction (SPE), derivatization to enhance ionization, and analysis by UPLC-MS/MS.
1. Sample Preparation & Extraction:
-
To 500 µL of human plasma, add 25 µL of the internal standard working solution (this compound).
-
Vortex the sample for 30 seconds.
-
Add 500 µL of 0.1% (v/v) formic acid and vortex for another 30 seconds.
-
Centrifuge the sample at 14,000 rpm for 5 minutes at 10°C.
-
Load the supernatant onto an SPE cartridge (e.g., Phenomenex Strata-X) that has been pre-conditioned with 1 mL of methanol and 1 mL of water.
2. Derivatization:
-
Following extraction and elution from the SPE cartridge, evaporate the sample to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in a solution containing a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to enhance signal intensity.
3. LC-MS/MS Analysis:
-
Chromatography: Perform separation on a UPLC system with a C18 analytical column (e.g., Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µ).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer like 4.0 mM ammonium trifluoroacetate.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ionization and multiple reaction monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for both derivatized calcitriol and this compound.
Protocol 2: Calcitriol Quantification by Radioimmunoassay (RIA)
This protocol involves a multi-step extraction and purification process before quantification with a competitive binding assay.
1. Sample Preparation & Extraction:
-
Perform an initial extraction of serum samples using acetonitrile.
-
Further purify the extract using C18-Sep-pak chromatography to remove interfering substances.
2. HPLC Purification:
-
Subject the purified extract to High-Performance Liquid Chromatography (HPLC) to separate calcitriol from other metabolites. This step is crucial for ensuring the specificity of the assay.
3. Radioimmunoassay:
-
Incubate the HPLC-purified calcitriol fraction with a specific monoclonal antibody and a radiolabeled calcitriol tracer.
-
During incubation, the endogenous calcitriol from the sample competes with the tracer for binding to the antibody.
-
After reaching equilibrium, separate the antibody-bound fraction from the free fraction.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Quantify the amount of calcitriol in the sample by comparing the results to a standard curve generated with known concentrations of calcitriol.
Visualization of Calcitriol's Mechanism of Action
Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This interaction initiates a signaling cascade that regulates the expression of numerous genes, particularly those involved in calcium and phosphate homeostasis.
Caption: Calcitriol-VDR signaling pathway.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. labcorp.com [labcorp.com]
- 3. Measurement of vitamin D and its metabolites (calcidiol and calcitriol) and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbio.com [ijbio.com]
- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
The Analytical Edge: A Comparative Guide to Calcitriol-d6 for Sensitive Quantification
For researchers, scientists, and drug development professionals engaged in the precise measurement of Calcitriol, the biologically active form of Vitamin D, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the performance of Calcitriol-d6 against other analytical standards, supported by experimental data from various studies. The focus is on the limit of detection (LOD) and limit of quantification (LOQ), critical parameters that define the sensitivity of an analytical method.
Calcitriol's low physiological concentrations demand highly sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to compensate for matrix effects and variations during sample preparation and analysis, thereby ensuring data integrity.
Performance Comparison: Limit of Detection (LOD) and Quantification (LOQ)
The following table summarizes the reported LOD and LOQ values for Calcitriol using this compound and other standards. It is important to note that these values are highly dependent on the specific experimental conditions, including the sample matrix, preparation method, and instrumentation.
| Analyte | Internal Standard | Method | LOD | LOQ | Reference |
| Calcitriol | This compound | UPLC-MS/MS with PTAD derivatization | - | 5 pg/mL | [1] |
| 1,25-(OH)2-D3 | d6-1,25-(OH)2-D2 | LC-MS/MS with Amplifex derivatization | 2.0 pg/L | - | [2] |
| Calcitriol | Deuterated Calcitriol | LC-MS/MS with SLE-SPE | - | 1 ng/mL | [3] |
| Calcitriol | None (External Standard) | RP-HPLC-DAD | 39.75 ng/mL | 141.6 ng/mL | |
| Calcitriol | None (External Standard) | UHPLC-DAD | - | 0.04 µg/mL (40 ng/mL) | [4] |
As evidenced by the data, methods employing deuterated internal standards like this compound in conjunction with sensitive LC-MS/MS techniques achieve significantly lower LOD and LOQ values compared to methods using non-deuterated standards or less sensitive detection techniques like UV-Vis. The use of derivatization agents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), can further enhance sensitivity.[1]
Experimental Protocols
The following are summaries of experimental methodologies from studies that have utilized this compound as an internal standard, highlighting the key steps in achieving low detection and quantification limits.
Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Derivatization
This method achieved an impressive LOQ of 5 pg/mL for Calcitriol in human plasma.
-
Sample Preparation: Solid Phase Extraction (SPE) was employed to clean up the plasma samples. 500 µL of plasma was treated with 25 µL of this compound internal standard (100 ng/mL).
-
Derivatization: The extracted samples were derivatized with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to improve ionization efficiency.
-
Chromatography: A Waters Acquity UPLC BEH C18 column was used for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer was operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both Calcitriol and this compound.
Method 2: Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE) Coupled with LC-MS/MS
This protocol demonstrates a robust method with an LOQ of 1 ng/mL for Calcitriol in plasma.
-
Sample Preparation: A combination of Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE) was used for sample purification. 475 µL of plasma was spiked with a deuterated Calcitriol internal standard.
-
Chromatography: An LC system was used to separate the analyte from other components.
-
Mass Spectrometry: An MS/MS system was used for detection, providing high selectivity and sensitivity.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of Calcitriol, the following diagrams are provided.
Caption: A generalized workflow for the quantification of Calcitriol using a deuterated internal standard.
Caption: A simplified diagram of the Calcitriol signaling pathway leading to gene transcription.
References
- 1. ijbio.com [ijbio.com]
- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Calcitriol-d6: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Calcitriol-d6 is paramount for protecting laboratory personnel and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this potent, deuterated analog of Calcitriol.
This compound is a highly toxic compound that is fatal if swallowed, inhaled, or comes into contact with skin.[1][2] It is also suspected of causing reproductive harm.[1] Due to its hazardous nature, it cannot be disposed of as regular laboratory waste.[1] Adherence to strict disposal protocols is mandatory to comply with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous materials from "cradle-to-grave".[3]
Hazard and Safety Information
Proper handling and disposal of this compound require a thorough understanding of its associated hazards.
| Hazard Classification | Description | GHS Pictograms | UN Number |
| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal if swallowed, in contact with skin, or if inhaled. | ☠️ | UN2811 |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | हेल्थ हॅझार्ड | |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | पर्यावरणासाठी धोकादायक |
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final collection by authorized personnel.
1. Personal Protective Equipment (PPE):
-
Before handling this compound in any form (solid or in solution), ensure you are wearing the appropriate PPE. This includes:
-
A properly fitted lab coat.
-
Chemical safety goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
In cases of inadequate ventilation or when handling the solid powder, respiratory protection is required.
-
2. Waste Segregation and Containment:
-
Solid Waste:
-
This category includes expired or unwanted solid this compound, as well as contaminated disposable items like weighing papers, pipette tips, and vials.
-
Carefully place all solid waste into a designated, puncture-resistant container with a secure lid.
-
-
Liquid Waste:
-
This includes any solutions containing this compound and any solvents used to rinse contaminated glassware.
-
Collect all liquid waste in a designated, leak-proof, and sealable container. The container must be compatible with the solvents used.
-
3. Labeling of Hazardous Waste:
-
Properly label all waste containers immediately. The label must be clearly legible and securely affixed.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration of the waste.
-
An indication of the hazards (e.g., "Toxic," "Reproductive Hazard").
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
5. Arranging for Disposal:
-
Do not dispose of this compound waste through standard laboratory trash or down the sewer system.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional procedures for waste manifest and handover. The generator of the waste is legally responsible for it until its final disposal.
6. Spill Decontamination:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
If you are trained and it is safe to do so, manage the spill according to the following procedure:
-
Wearing appropriate PPE, dampen the spilled solid material to prevent it from becoming airborne.
-
Carefully sweep or vacuum the material into a hazardous waste container. If using a vacuum, it must be equipped with a HEPA filter.
-
Clean the spill area thoroughly with a suitable detergent or solvent, and collect all cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
